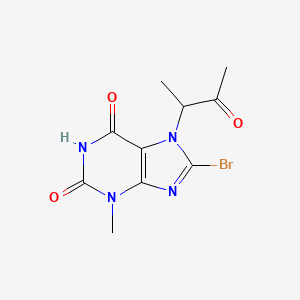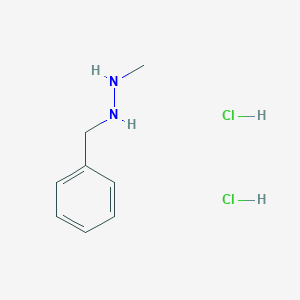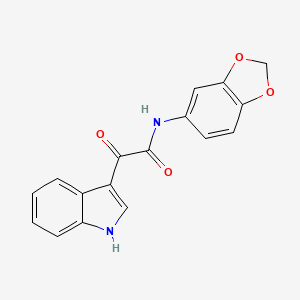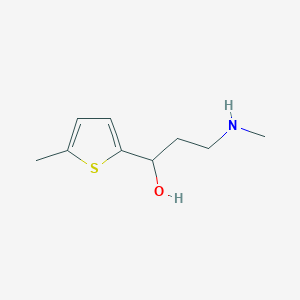
2-Bromo-2-methylpropan-1-amine hbr
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-2-methylpropan-1-amine hbr, also known as tert-Butyl bromide, is an organic compound with the molecular formula C4H11Br2N . It is used as a standard reagent in synthetic organic chemistry . It is also used for proteomics research and as organic and pharmaceutical intermediates for the preparation of first-aid medicines .
Synthesis Analysis
The synthesis of 2-Bromo-2-methylpropan-1-amine hbr can involve the hydrolysis of 2-bromo-2-methylpropane . This reaction follows an SN1 mechanism, where the bromine atom leaves the molecule, forming a carbocation intermediate. Then, the hydroxide ion (OH-) attacks the carbocation, forming the final product .Molecular Structure Analysis
The molecular structure of 2-Bromo-2-methylpropane consists of a tert-butyl group attached to a bromide substituent . The molecular weight is 232.95 .Chemical Reactions Analysis
The reaction of 2-bromo-2-methylpropane with sodium hydroxide is a classic example of an SN1 reaction . In this reaction, the bromine atom leaves the molecule, forming a carbocation intermediate. Then, the hydroxide ion (OH-) attacks the carbocation, forming the final product .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-2-methylpropan-1-amine hbr include a molecular weight of 232.95 . The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and is classified as flammable, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .科学的研究の応用
Occupational Health and Safety
Studies have documented the occupational health risks associated with exposure to solvents containing 2-Bromo-2-methylpropan-1-amine HBr derivatives, such as 2-bromopropane. Prolonged exposure in electronic workers led to hematopoietic and reproductive hazards, including ovarian failure in women and decreased sperm quality in men, revealing the compound's potential toxicity in industrial settings (Kim et al., 1996).
Toxicology and Environmental Health
Further research on 2-bromopropane, a substitute for chlorofluorocarbons, has confirmed its reproductive and hematopoietic toxicity. The introduction of 2-bromopropane led to ovarian failure in a significant percentage of female workers and sperm quality issues in male workers. Animal studies corroborated these findings, emphasizing the importance of understanding the health effects of chemical alternatives before widespread adoption (Kim et al., 1999).
Biomarker Research
In the context of 1-bromopropane exposure, research has explored biomarkers like urinary bromide and N-acetyl-S-(n-propyl)-l-cysteine for assessing low exposure in workers. The study demonstrated the utility of these biomarkers, providing a method to gauge occupational exposure levels to bromopropane solvents (Hanley et al., 2010).
作用機序
Safety and Hazards
2-Bromo-2-methylpropan-1-amine hbr is considered hazardous. It is highly flammable and can cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .
特性
IUPAC Name |
2-bromo-2-methylpropan-1-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10BrN.BrH/c1-4(2,5)3-6;/h3,6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUMFVSETXVFNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)Br.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60783443 |
Source


|
| Record name | 2-Bromo-2-methylpropan-1-amine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60783443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-2-methylpropan-1-amine hbr | |
CAS RN |
36565-68-1 |
Source


|
| Record name | 2-Bromo-2-methylpropan-1-amine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60783443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(pyridin-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2643447.png)



![3-chloro-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2-methylbenzene-1-sulfonamide](/img/structure/B2643453.png)
![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]acetamide](/img/structure/B2643455.png)


![2-({[4-(3-Bromophenyl)-1,3-thiazol-2-yl]methyl}amino)ethan-1-ol](/img/structure/B2643462.png)

![ethyl 2-[(cyclopropylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2643465.png)
![N-(benzo[d]thiazol-2-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2643467.png)

